molecular formula C9H13BrN2O B15278967 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one

5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one

Katalognummer: B15278967
Molekulargewicht: 245.12 g/mol
InChI-Schlüssel: VLAYDDCNOTXLIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one is an organic compound with the molecular formula C9H13BrN2O It is a derivative of dihydropyridinone, characterized by the presence of an amino group at the 5-position, a bromine atom at the 3-position, and a butyl group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce corresponding oxides .

Wissenschaftliche Forschungsanwendungen

5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials[][6].

Wirkmechanismus

The mechanism of action of 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Amino-3-bromo-1-methyl-1,2-dihydropyridin-2-one
  • 5-Amino-3-bromo-1-butyl-4-methyl-1,2-dihydropyridin-2-one
  • 5-Amino-3-bromo-1-butyl-1,2-dihydropyridin-2-one

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H13BrN2O

Molekulargewicht

245.12 g/mol

IUPAC-Name

5-amino-3-bromo-1-butylpyridin-2-one

InChI

InChI=1S/C9H13BrN2O/c1-2-3-4-12-6-7(11)5-8(10)9(12)13/h5-6H,2-4,11H2,1H3

InChI-Schlüssel

VLAYDDCNOTXLIQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1C=C(C=C(C1=O)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.